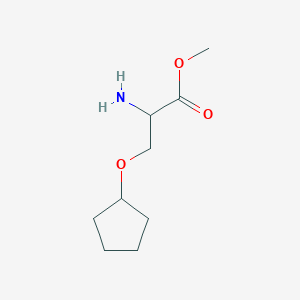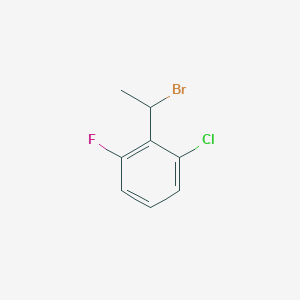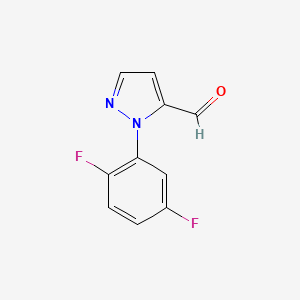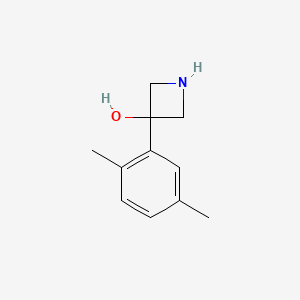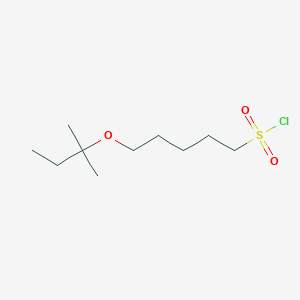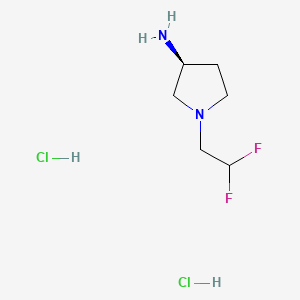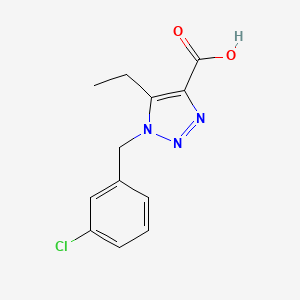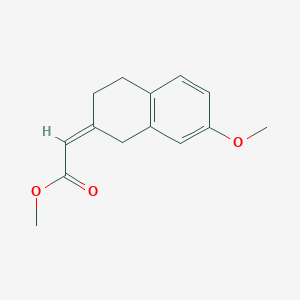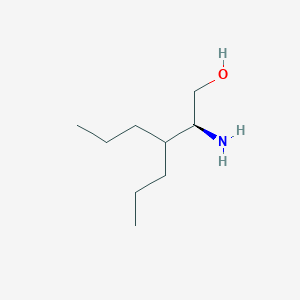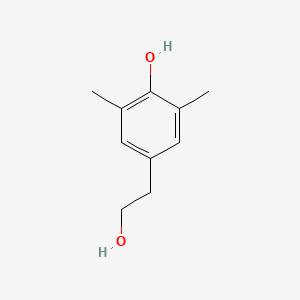
4-(2-Hydroxyethyl)-2,6-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C10H14O2. It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with a hydroxyethyl group (-CH2CH2OH) and two methyl groups (-CH3) at the 2 and 6 positions of the phenol ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2,6-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2,6-dimethylphenol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and under pressure to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of solid catalysts, such as zeolites or metal oxides, can enhance the reaction efficiency and selectivity. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
4-(2-Hydroxyethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones or hydroxyquinones
Reduction: Alcohols or hydroxyethyl derivatives
Substitution: Halogenated or nitrated phenols
科学的研究の応用
4-(2-Hydroxyethyl)-2,6-dimethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a bioactive compound with antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in various industrial processes, including the production of plastics and resins.
作用機序
The mechanism of action of 4-(2-Hydroxyethyl)-2,6-dimethylphenol primarily involves its antioxidant properties. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound may also interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Tyrosol (4-(2-Hydroxyethyl)phenol): Similar structure but lacks the additional methyl groups.
Hydroxytyrosol (4-(2-Hydroxyethyl)-1,2-benzenediol): Contains an additional hydroxyl group on the aromatic ring.
Uniqueness
4-(2-Hydroxyethyl)-2,6-dimethylphenol is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer distinct chemical and biological properties. The additional methyl groups enhance its lipophilicity and stability, making it more effective as an antioxidant and stabilizer in various applications.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C10H14O2/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,11-12H,3-4H2,1-2H3 |
InChIキー |
BKHOVWQAQCXLBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


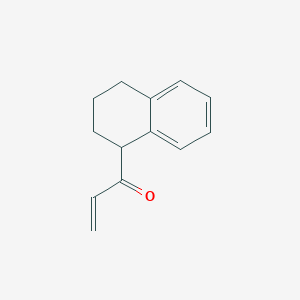
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
